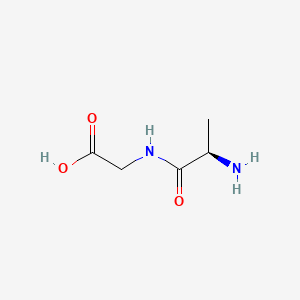

D-Alanylglycine

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular weight of D-Alanylglycine is 146.14 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9) . The Canonical SMILES, another representation of the molecule’s structure, is CC(C(=O)NCC(=O)O)N .Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 146.14 g/mol, a XLogP3-AA of -3.7, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .Applications De Recherche Scientifique

Physiologie et Développement des Plantes

D-Alanylglycine dans la Croissance des Plantules de Riz : La this compound a été identifiée dans les limbes foliaires de plantules de riz axéniques, en particulier sous un régime lumière/obscurité. Sa présence et sa concentration semblent augmenter avec l'âge des plantules . Cela suggère un rôle dans le développement des plantes qui pourrait être lié au métabolisme des acides aminés et à la photosynthèse. Comprendre cela pourrait conduire à des avancées agricoles en termes de rendement des cultures et de résilience.

Analyse de la Composition Enantiomérique

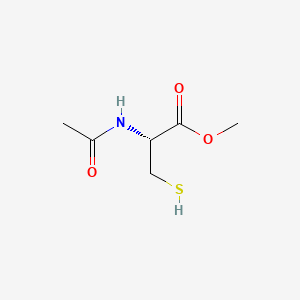

Séparation Chirale en Chimie Analytique : La composition enantiomérique du composé est cruciale pour comprendre son activité biologique. Des études ont utilisé le réactif de Marfey pour différencier les formes D et L de l'Alanylglycine, ce qui est essentiel pour identifier les voies métaboliques et les mécanismes de survie des plantes en conditions de stress .

Biocatalyse

Ingénierie des Enzymes pour la Synthèse : La this compound a été utilisée dans l'ingénierie de la d-Ala:d-Ala ligase dépendante de l'ATP issue de Thermus thermophilus. L'enzyme modifiée peut catalyser la formation de D-Ala amide à partir de D-Ala, ce qui constitue une étape importante dans la synthèse des amides d'acides aminés à partir d'acides aminés . Cela a des implications pour la biocatalyse industrielle et la production de composés pharmaceutiques.

Recherche Médicale

Synthèse de Peptides et Thérapeutiques : Dans le domaine de la chimie médicinale peptidique, la this compound peut être utilisée pour la synthèse de peptides et de protéines. Son incorporation dans des acides aminés non canoniques élargit le potentiel de développement de nouveaux agents thérapeutiques . Ceci est particulièrement pertinent dans la conception de médicaments peptidiques et l'ingénierie des protéines.

Agriculture

Voies Métaboliques dans la Survie des Cultures : Des recherches indiquent que les niveaux de this compound dans les plantes de riz peuvent diminuer après un stress de submersion et ne se rétablissent pas comme le font d'autres métabolites végétaux. Cela met en évidence une voie métabolique potentiellement inconnue et ses implications sur les mécanismes de survie, ce qui est essentiel pour améliorer la résilience des cultures .

Science de l'Environnement

Rôle dans la Photosynthèse et le Métabolisme des Plantes : La synthèse de la this compound dans les plantes de riz est étroitement liée à la photosynthèse. Elle n'est pas détectée dans les plantules cultivées dans l'obscurité, mais se forme avec l'irradiation lumineuse. Cette relation pourrait être mise à profit pour comprendre et améliorer l'adaptabilité environnementale des plantes .

Mécanisme D'action

Target of Action

D-Alanylglycine, also known as H-D-Ala-Gly-OH, is a dipeptide composed of alanine and glycine . It is a breakdown product from endogenous and exogenous proteins . The primary targets of this compound are likely to be related to protein synthesis and metabolism, given its role as a constituent of peptides and proteins .

Mode of Action

It is known that dipeptides like this compound can interact with their targets in various ways, such as modulating the structure-activity relationship (sar) and the pharmacokinetic and dynamic (pkpd) of a defined peptide drug .

Biochemical Pathways

This compound is generated by dipeptidyl-dipeptidase (or tetrapeptide dipeptidase), which leads to the release of dipeptides from a tetrapeptide . This suggests that this compound is involved in the biochemical pathways related to protein metabolism.

Pharmacokinetics

Non-natural amino acids like this compound are regularly used in drug discovery, benefiting from the extraordinary development of solid-phase peptide synthesis (spps) . These amino acids can modulate the PKPD of a defined peptide drug .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that this compound content in the leaf blades of axenic rice seedlings grown under a light/dark regime appears to increase with age . This suggests that light conditions can influence the action, efficacy, and stability of this compound.

Safety and Hazards

While specific safety and hazard information for D-Alanylglycine is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers Several papers have been published on this compound and related compounds. For example, a study found this compound in the leaf blades of axenic rice seedlings grown under a light/dark regime . Another paper discussed the distribution of this compound and related compounds in Oryza species . A third paper analyzed this compound and its related compounds in rice seedlings using high-performance liquid chromatography .

Analyse Biochimique

Biochemical Properties

D-Alanylglycine is involved in several biochemical reactions. It interacts with enzymes such as dipeptidyl-dipeptidase, which catalyzes the release of dipeptides from tetrapeptides . This interaction is crucial for the breakdown of proteins into smaller peptides, facilitating their absorption and utilization in the body. Additionally, this compound is known to interact with other biomolecules, including proteins and amino acids, contributing to various metabolic processes .

Cellular Effects

This compound influences various cellular processes. In rice plants, it has been observed that the content of this compound in leaf blades fluctuates with light irradiation, suggesting a role in photosynthesis and amino acid metabolism . This dipeptide affects cell signaling pathways, gene expression, and cellular metabolism, thereby impacting overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It is generated by dipeptidyl-dipeptidase, which releases dipeptides from tetrapeptides . This interaction facilitates the breakdown of larger peptides into smaller, more manageable units. Additionally, this compound may influence gene expression and enzyme activity, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been observed that the content of this compound in rice seedlings increases with age and light exposure . This suggests that the stability and activity of this compound are influenced by environmental factors such as light and age, which can impact its long-term effects on cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein and amino acid metabolism. It is a breakdown product of endogenous and exogenous proteins, generated by dipeptidyl-dipeptidase . This enzyme-mediated process is essential for the release of dipeptides from larger peptide chains, facilitating their utilization in various metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In rice plants, this compound is distributed in leaf blades and is influenced by light exposure . This suggests that its localization and accumulation are regulated by environmental factors and specific transport mechanisms .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. In rice plants, it has been detected in leaf blades, indicating its role in photosynthesis and amino acid metabolism . The subcellular localization of this compound is likely influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-[[(2R)-2-aminopropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXISPYVYMQWFLE-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426308 | |

| Record name | D-Alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3997-90-8 | |

| Record name | D-Alanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3997-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, D-alanyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003997908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCINE, D-ALANYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS27E6YQ4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural occurrence of D-alanylglycine?

A1: this compound is primarily found in the leaf blades of rice plants ( Oryza sativa ). [, , , ] Studies have shown its presence in cultivated rice varieties like "Norin No. 16" and "Sasanishiki." [] Notably, while this compound is abundant in most Oryza species, it is absent in Oryza australiensis , which instead contains D-alanyl-D-alanine. [, ]

Q2: How is this compound synthesized in rice plants?

A2: Research suggests that this compound is synthesized from L-alanine through a racemization reaction. [] This involves the conversion of L-alanine to D-alanine by a racemase enzyme. [] Subsequently, D-alanine is conjugated with glycine to form this compound. []

Q3: How does the exogenous application of D-alanine affect this compound levels in rice?

A3: Feeding experiments using radiolabeled D-alanine demonstrate that exogenous D-alanine is readily incorporated into this compound within rice leaf blades. [, ] This suggests the presence of active metabolic pathways for D-alanine uptake and incorporation into this compound. []

Q4: Are there differences in how rice plants metabolize D-alanine compared to L-alanine?

A4: Yes, studies show distinct metabolic fates for exogenously supplied D- and L-alanine in rice. [] D-Alanine is primarily incorporated into this compound and other conjugated forms, while L-alanine is rapidly metabolized and incorporated into various other compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)

![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)

![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)